molecular formula C7H13N3OS2 B6142295 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871548-19-5

5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B6142295
CAS No.: 871548-19-5
M. Wt: 219.3 g/mol
InChI Key: QZHRKPYTCNICOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxypropylamine with a thiadiazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can yield various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3,4-thiadiazole-2-thiol
  • 5-ethylamino-1,3,4-thiadiazole-2-thiol
  • 5-(2-hydroxyethylamino)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the 3-ethoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds .

Properties

IUPAC Name

5-(3-ethoxypropylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS2/c1-2-11-5-3-4-8-6-9-10-7(12)13-6/h2-5H2,1H3,(H,8,9)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHRKPYTCNICOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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